molecular formula C26H26FNO4 B15329407 Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B15329407
M. Wt: 435.5 g/mol
InChI Key: RJYASJYIIVRJNV-UHFFFAOYSA-N
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Description

Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate (IUPAC name: (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid methyl ester) is a chiral intermediate critical in synthesizing HMG-CoA reductase inhibitors, particularly pitavastatin . Its structure features a quinoline core substituted with a cyclopropyl group at position 2 and a 4-fluorophenyl group at position 2. The heptenoic acid side chain includes a methyl ester, with stereospecific hydroxyl groups at positions 3 and 5 (3R,5R configuration) and an E-configuration double bond at position 6 . This compound is pivotal in statin production due to its role in inhibiting cholesterol biosynthesis .

Properties

IUPAC Name

methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO4/c1-32-24(31)15-20(30)14-19(29)12-13-22-25(16-8-10-18(27)11-9-16)21-4-2-3-5-23(21)28-26(22)17-6-7-17/h2-5,8-13,17,19-20,29-30H,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYASJYIIVRJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting from readily available precursors. One common route involves the mechanochemical Suzuki–Miyaura coupling reaction of 4-bromoquinoline with 4-fluorophenylboric acid, followed by Minisci C–H alkylation and oxidation Heck coupling . These reactions are carried out under eco-friendly conditions, emphasizing the use of green chemistry principles.

Industrial Production Methods

For large-scale production, the synthesis route is optimized for efficiency and scalability. The mechanochemical approach is particularly advantageous due to its reduced solvent usage and energy requirements. The key intermediate, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, is produced in high yields and purity, facilitating the subsequent steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate has diverse applications in scientific research:

Comparison with Similar Compounds

Structural Analogues in the Statin Class

Methyl 7-[...] shares structural homology with other statins, particularly in the dihydroxyheptenoic acid moiety. Key comparisons include:

Table 1: Structural and Molecular Comparison of Statins
Compound Name Key Structural Features Molecular Formula Molecular Weight Applications/Notes
Methyl 7-[...] Quinolinyl (2-cyclopropyl, 4-fluorophenyl), methyl ester C₃₀H₂₇FNO₅* 500.54 Intermediate for pitavastatin
Pitavastatin (PIT) Quinolinyl (2-cyclopropyl, 4-fluorophenyl), calcium salt C₂₅H₂₄FNO₄·½Ca 421.46 (acid) HMG-CoA inhibitor; hyperlipidemia
Fluvastatin (FLU) Indolyl (3-(4-fluorophenyl), isopropyl) C₂₄H₂₆FNO₄ 411.47 Cholesterol reduction
Atorvastatin (ATO) Pyrrole (fluorophenyl, phenylcarbamoyl) C₃₃H₃₅FN₂O₅ 558.65 LDL reduction
Rosuvastatin (ROS) Pyrimidinyl (4-fluorophenyl, isopropyl) C₂₂H₂₈FN₃O₆S 481.54 Atherosclerosis prevention


*Derived from and ; exact formula may vary with stereochemistry.

Key Observations:

  • Core Heterocycle: Methyl 7-[...] and pitavastatin share the quinolinyl group, while fluvastatin, atorvastatin, and rosuvastatin utilize indole, pyrrole, and pyrimidine cores, respectively .
  • Substituents: The 2-cyclopropyl and 4-fluorophenyl groups on the quinoline ring are unique to Methyl 7-[...] and pitavastatin, enhancing target specificity for HMG-CoA reductase .
  • Esterification : Methyl 7-[...] uses a methyl ester, whereas pitavastatin’s active form is a calcium salt. Ethyl and tert-butyl esters (e.g., CAS 121660-11-5, 586966-54-3) are intermediates with varying metabolic stability .

Biological Activity

Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate (CAS No. 254452-86-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H24FNO4
  • Molecular Weight : 421.46 g/mol
  • Structure : The compound features a quinoline core with a cyclopropyl and fluorophenyl substituent, which may contribute to its biological activity.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds containing quinoline structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, quinoline derivatives have demonstrated efficacy against breast cancer and leukemia cell lines by targeting specific signaling pathways such as PI3K/Akt and MAPK .
  • Anti-inflammatory Effects :
    • The compound may possess anti-inflammatory properties, as suggested by studies on related quinoline derivatives that inhibit pro-inflammatory cytokine production and modulate immune responses .
  • Antimicrobial Properties :
    • Some derivatives of quinoline are known for their antimicrobial activity against a variety of pathogens, including bacteria and fungi. This is attributed to their ability to interfere with microbial DNA synthesis .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could interact with various receptors (e.g., nuclear hormone receptors), influencing gene expression related to cell growth and survival.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Efficacy :
    • A study evaluated a similar quinoline derivative in vitro against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, supporting further investigation into structure-activity relationships (SAR) .
  • Inflammation Model :
    • In an animal model of inflammation, a related compound demonstrated reduced edema and lower levels of inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Quinoline Derivative AAnticancer (Breast Cancer)
Quinoline Derivative BAnti-inflammatory
Quinoline Derivative CAntimicrobial (Bacterial Inhibition)

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